3-Ethynyl-2-methoxy-6-methylpyridine
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Overview
Description
3-Ethynyl-2-methoxy-6-methylpyridine is an organic compound with the molecular formula C9H9NO. It is a derivative of pyridine, characterized by the presence of an ethynyl group at the 3-position, a methoxy group at the 2-position, and a methyl group at the 6-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethynyl-2-methoxy-6-methylpyridine typically involves multi-step organic reactions. One common method is the Sonogashira coupling reaction, which involves the coupling of a 3-halo-2-methoxy-6-methylpyridine with an ethynyl reagent in the presence of a palladium catalyst and a copper co-catalyst . The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, and requires a base like triethylamine or potassium carbonate.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to improve yield and purity, as well as implementing continuous flow processes to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
3-Ethynyl-2-methoxy-6-methylpyridine can undergo various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form carbonyl compounds.
Reduction: The pyridine ring can be reduced to form piperidine derivatives.
Substitution: The methoxy and methyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride.
Major Products
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of piperidine derivatives.
Substitution: Formation of various substituted pyridine derivatives.
Scientific Research Applications
3-Ethynyl-2-methoxy-6-methylpyridine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Potential use in the development of bioactive compounds.
Medicine: Investigated for its potential pharmacological properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Ethynyl-2-methoxy-6-methylpyridine depends on its specific applicationThe ethynyl group can participate in π-π interactions, while the methoxy and methyl groups can influence the compound’s electronic properties and binding affinity .
Comparison with Similar Compounds
Similar Compounds
2-Methoxy-6-methylpyridine: Lacks the ethynyl group, making it less reactive in certain chemical reactions.
3-Ethynylpyridine: Lacks the methoxy and methyl groups, which can affect its solubility and reactivity.
Uniqueness
3-Ethynyl-2-methoxy-6-methylpyridine is unique due to the combination of its functional groups, which confer distinct chemical and physical properties. This makes it a versatile compound for various applications in research and industry .
Properties
Molecular Formula |
C9H9NO |
---|---|
Molecular Weight |
147.17 g/mol |
IUPAC Name |
3-ethynyl-2-methoxy-6-methylpyridine |
InChI |
InChI=1S/C9H9NO/c1-4-8-6-5-7(2)10-9(8)11-3/h1,5-6H,2-3H3 |
InChI Key |
KXYWDHWEMOKLSJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=C(C=C1)C#C)OC |
Origin of Product |
United States |
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